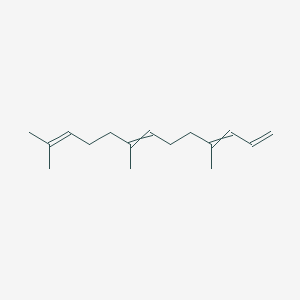
4,8,12-Trimethyltrideca-1,3,7,11-tetraene
描述
4,8,12-Trimethyltrideca-1,3,7,11-tetraene is a terpenoid compound with the molecular formula C16H26 and a molecular weight of 218.38 g/mol . It is known for its role as a plant volatile, emitted by various plants in response to environmental stimuli . This compound is also referred to as (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyltrideca-1,3,7,11-tetraene typically involves the use of terpenoid precursors. One common method includes the use of (E)-nerolidol and (E,E)-geranyllinalool as starting materials . These precursors undergo oxidation and cyclization reactions, often catalyzed by enzymes such as cytochrome P450 .
Industrial Production Methods
Industrial production of this compound is less common, but it can be achieved through biotechnological methods. This involves the use of genetically engineered microorganisms that express the necessary enzymes to convert simple terpenoid precursors into this compound .
化学反应分析
Types of Reactions
4,8,12-Trimethyltrideca-1,3,7,11-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by cytochrome P450 enzymes, leading to the formation of oxidized derivatives.
Reduction: Although less common, reduction reactions can convert this compound into more saturated terpenoids.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.
Reduction: Hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Halogens and halogenating agents like N-bromosuccinimide (NBS) are commonly employed.
Major Products
The major products formed from these reactions include oxidized terpenoids, reduced terpenoids, and various substituted derivatives .
科学研究应用
4,8,12-Trimethyltrideca-1,3,7,11-tetraene has several scientific research applications:
作用机制
The mechanism of action of 4,8,12-Trimethyltrideca-1,3,7,11-tetraene involves its interaction with specific molecular targets and pathways:
相似化合物的比较
4,8,12-Trimethyltrideca-1,3,7,11-tetraene can be compared with other similar terpenoid compounds:
4,8-Dimethyl-1,3,7-nonatriene (DMNT): Both compounds are plant volatiles involved in defense mechanisms, but DMNT has a shorter carbon chain and fewer double bonds.
Geranyllinalool: This compound is a precursor in the biosynthesis of this compound and shares similar structural features.
These comparisons highlight the unique structural features and biological roles of this compound.
属性
IUPAC Name |
4,8,12-trimethyltrideca-1,3,7,11-tetraene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h6,9-10,13H,1,7-8,11-12H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVBFJCJXHUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-bis(2-chloroethyl)-N-methyl-N-[(1-methyl-4-nitro-5-imidazolyl)methyl]ammonium chloride](/img/structure/B1213838.png)


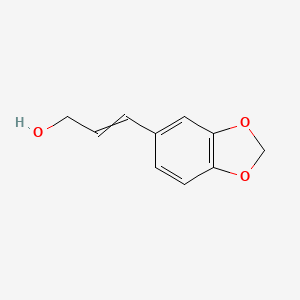
![Benzo[f]quinoxaline](/img/structure/B1213846.png)
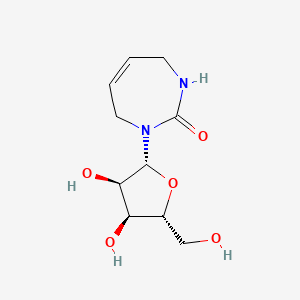

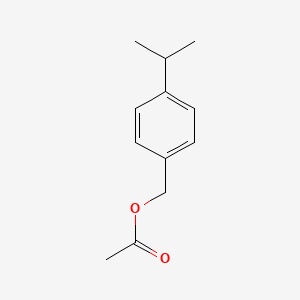
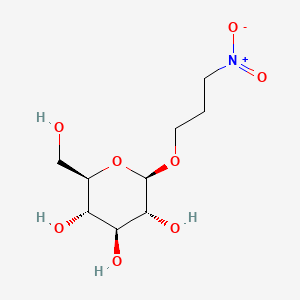

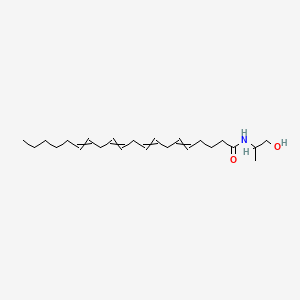
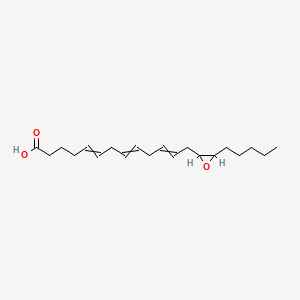
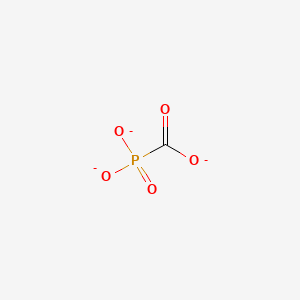
![(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B1213860.png)
